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Compound of Interest

Compound Name: GSK926

Cat. No.: B15586644 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling

for the non-specific binding of GSK926, a selective inhibitor of the histone methyltransferase

EZH2.

Frequently Asked Questions (FAQs)
Q1: What is GSK926 and what is its primary target?

GSK926 is a potent, cell-active, and selective small molecule inhibitor of the Enhancer of Zeste

Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2

(PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark

associated with transcriptional repression.[3][4] GSK926 acts as a competitive inhibitor of the

S-adenosylmethionine (SAM) cofactor binding site on EZH2.[1]

Q2: What are the known off-targets of GSK926?

The most significant known off-target of GSK926 is Enhancer of Zeste Homolog 1 (EZH1),

which is the closest homolog to EZH2.[5][6] GSK926 displays significant selectivity for EZH2

over EZH1 and a large panel of other methyltransferases.

Q3: Why is it important to control for non-specific binding of GSK926?
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Controlling for non-specific binding is crucial to ensure that the observed biological effects in

your experiments are a direct result of EZH2 inhibition and not due to interactions with other

cellular proteins. Off-target effects can lead to misinterpretation of data and incorrect

conclusions about the role of EZH2 in a biological process.

Q4: What are the recommended methods to control for GSK926 non-specific binding?

The two primary recommended methods are:

Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of GSK926
to its target (EZH2) and potential off-targets (like EZH1) in a cellular context by measuring

changes in protein thermal stability.[7]

Affinity Chromatography followed by Mass Spectrometry (AC-MS): This chemical proteomics

approach identifies proteins from a cell lysate that bind to an immobilized form of GSK926.[8]

[9]

Q5: How do I choose between CETSA and Affinity Chromatography-Mass Spectrometry?

CETSA is ideal for validating the engagement of GSK926 with a known potential off-target,

such as EZH1, within intact cells. It is a good method to confirm target engagement under

physiological conditions.

Affinity Chromatography-Mass Spectrometry is a broader, discovery-based approach to

identify a wider range of unknown potential off-targets. This method is particularly useful for a

comprehensive assessment of a compound's selectivity.

Q6: What is a suitable negative control for GSK926 experiments?

The ideal negative control would be a structurally similar analog of GSK926 that does not bind

to EZH2. While a commercially available, validated inactive analog for GSK926 is not readily

available, a common practice is to use a structurally unrelated compound with a similar

molecular weight and solubility profile that is known not to inhibit EZH2. In the absence of a

specific inactive analog, meticulous experimental design and the use of multiple orthogonal

methods to validate findings are crucial. For some advanced applications, custom synthesis of

a negative control compound may be considered.[10]
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Data Presentation
Table 1: Selectivity of GSK926 and its analog GSK343 against a panel of human

methyltransferases.

This table summarizes the inhibitory activity (IC50) of GSK926 and a close analog, GSK343,

against their intended target, EZH2, and other related enzymes. The data demonstrates high

selectivity for EZH2, with the most significant off-target activity observed against the close

homolog EZH1.

Methyltransfer
ase

GSK926 IC50
(nM)

GSK343 IC50
(nM)

Fold
Selectivity (vs.
EZH2) for
GSK926

Fold
Selectivity (vs.
EZH2) for
GSK343

EZH2 9.9 < 10 - -

EZH1 1240 600 125 60

G9a >50000 >50000 >5051 >5000

SETD7 >50000 >50000 >5051 >5000

SETD8 >50000 >50000 >5051 >5000

PRMT1 >50000 >50000 >5051 >5000

PRMT3 >50000 >50000 >5051 >5000

PRMT4

(CARM1)
>50000 >50000 >5051 >5000

PRMT5 >50000 >50000 >5051 >5000

PRMT6 >50000 >50000 >5051 >5000

DNMT1 >50000 >50000 >5051 >5000

Data adapted from Verma S. K., et al. (2012). Identification of potent, selective, cell-active

inhibitors of the histone lysine methyltransferase EZH2. ACS medicinal chemistry letters, 3(12),

1091-1096.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.benchchem.com/product/b15586644?utm_src=pdf-body
https://www.benchchem.com/product/b15586644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway and Experimental Workflows
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Figure 1. EZH2 Signaling Pathway and Point of GSK926 Inhibition.
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Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.
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Figure 3. Affinity Chromatography-Mass Spectrometry Workflow.

Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for
EZH1 Off-Target Engagement
This protocol is designed to determine if GSK926 binds to its known off-target, EZH1, in a

cellular context.

Materials:

Cell line expressing EZH1 (e.g., K562, HEK293T)
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Complete cell culture medium

GSK926

DMSO (vehicle control)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against EZH1 (e.g., Cell Signaling Technology #42088)[3]

Primary antibody against a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Thermocycler

Procedure:

Cell Culture and Treatment:

Culture cells to 70-80% confluency.

Harvest cells and resuspend in fresh medium at a density of 1-2 x 10^6 cells/mL.
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Treat cells with the desired concentration of GSK926 or an equivalent volume of DMSO.

Incubate for 1 hour at 37°C.

Heat Challenge:

Aliquot the cell suspension into PCR tubes for each temperature point. A typical

temperature range is 40°C to 70°C in 2-3°C increments.

Heat the samples in a thermocycler for 3 minutes at the designated temperatures,

followed by a 3-minute cooling step at 4°C.

Cell Lysis and Protein Quantification:

Lyse the cells by adding an equal volume of ice-cold lysis buffer and incubating on ice for

30 minutes with vortexing every 10 minutes.

Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet

aggregated proteins.

Carefully collect the supernatant containing the soluble protein fraction.

Determine the protein concentration of each sample using a BCA assay.

Western Blotting:

Normalize all samples to the same protein concentration with lysis buffer and PBS.

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

Load equal amounts of protein per lane on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-EZH1 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.
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Detect the signal using an ECL substrate.

Strip and re-probe the membrane for a loading control.

Data Analysis:

Quantify the band intensities for EZH1 at each temperature for both GSK926-treated and

vehicle-treated samples.

Normalize the EZH1 signal to the loading control.

Plot the normalized signal as a function of temperature to generate melting curves. A shift

in the melting curve to a higher temperature in the GSK926-treated sample indicates

target engagement.

Protocol 2: Affinity Chromatography-Mass Spectrometry
(AC-MS) for Off-Target Identification
This protocol provides a general framework for identifying proteins that bind to GSK926.

Materials:

GSK926 with a linker for immobilization (requires chemical synthesis) or a commercially

available affinity matrix if available.

Affinity chromatography resin (e.g., NHS-activated sepharose)

Cell lysate from the cell line of interest

Lysis buffer without strong detergents (e.g., a buffer containing 0.1% NP-40)

Wash buffer (e.g., lysis buffer with a specific salt concentration)

Elution buffer (e.g., high salt, low pH, or a solution of free GSK926)

Tris buffer for neutralization

Urea and DTT for denaturation and reduction
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Iodoacetamide for alkylation

Trypsin for digestion

LC-MS/MS system

Procedure:

Preparation of Affinity Matrix:

Immobilize the GSK926 analog to the affinity resin according to the manufacturer's

instructions.

Equilibrate the resin with lysis buffer.

Affinity Purification:

Incubate the cell lysate with the GSK926-coupled resin for 2-4 hours at 4°C with gentle

rotation.

As a negative control, incubate a separate aliquot of lysate with resin that has been

blocked or coupled to a negative control compound.

Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

Elution and Sample Preparation for MS:

Elute the bound proteins from the resin using the elution buffer. Neutralize the eluate

immediately if using a low pH buffer.

Denature, reduce, and alkylate the eluted proteins.

Digest the proteins into peptides using trypsin overnight at 37°C.

Desalt the peptides using a C18 StageTip.

LC-MS/MS Analysis:

Analyze the peptide samples using a high-resolution LC-MS/MS system.
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Data Analysis:

Search the MS/MS data against a protein database to identify the proteins.

Compare the proteins identified in the GSK926 pulldown to those from the negative

control pulldown. Proteins that are significantly enriched in the GSK926 sample are

considered potential off-targets.
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Problem Possible Cause(s) Suggested Solution(s)

CETSA: No thermal shift

observed for EZH2/EZH1 with

GSK926

1. GSK926 concentration is

too low. 2. Incubation time is

too short. 3. The chosen

temperature range is not

optimal for EZH2/EZH1

denaturation. 4. GSK926 is not

cell-permeable in your cell line.

5. High intracellular SAM

concentration is outcompeting

GSK926.

1. Perform a dose-response

experiment to determine the

optimal concentration. 2.

Increase the incubation time

(e.g., to 2-4 hours). 3. Run a

wider temperature range in

your initial experiment to

determine the optimal melting

temperature. 4. Confirm target

engagement with a cell-free

assay or use a different cell

line. 5. Consider experimental

conditions that might lower

intracellular SAM levels,

although this can have

pleiotropic effects.

CETSA: High background or

non-specific bands in Western

Blot

1. Primary antibody is not

specific. 2. Insufficient

blocking. 3. Insufficient

washing.

1. Validate your primary

antibody with positive and

negative controls (e.g.,

knockout/knockdown cell

lines). 2. Increase the blocking

time or try a different blocking

agent. 3. Increase the number

and duration of wash steps.
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AC-MS: High number of non-

specific binders

1. Insufficient washing of the

affinity matrix. 2. Hydrophobic

interactions between proteins

and the matrix/linker. 3.

Inappropriate lysis buffer.

1. Increase the stringency of

the wash buffer (e.g., increase

salt concentration, add a low

percentage of detergent). 2.

Add a non-ionic detergent

(e.g., 0.1% Tween-20) to the

wash buffer. 3. Use a lysis

buffer with optimized detergent

and salt concentrations to

minimize non-specific

interactions.

AC-MS: Failure to elute bound

proteins

1. Elution conditions are too

mild. 2. The interaction

between GSK926 and the

target is very strong.

1. Increase the stringency of

the elution buffer (e.g., lower

pH, higher salt concentration,

or use a denaturing agent like

SDS). 2. Consider on-bead

digestion of the bound

proteins.

General: GSK926 solubility

issues

GSK926 may have limited

solubility in aqueous buffers.

Prepare a high-concentration

stock solution in DMSO and

dilute it into the final buffer

immediately before use. Avoid

multiple freeze-thaw cycles of

the stock solution. Ensure the

final DMSO concentration is

consistent across all samples

and is not toxic to the cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact
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Phone: (601) 213-4426
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